molecular formula C27H33N3O4 B12547251 (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 865087-85-0

(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B12547251
CAS No.: 865087-85-0
M. Wt: 463.6 g/mol
InChI Key: XMBXRIKUABVYAF-SPULLRLGSA-N
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Description

The compound (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an acetamido group, a methylpentanoic acid moiety, and a tetrahydro-1H-pyrido[3,4-b]indole framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-4-methylpentanoic acid typically involves the enantioselective synthesis of its chiral centers. One common approach is the use of chiral synthons derived from aziridines, which can be regioselectively opened to form the desired stereochemistry . The synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole may involve a series of cycloadditions and ring-closing metathesis reactions to construct the indole and benzofuran rings .

Industrial Production Methods

Industrial production methods for such complex molecules often rely on scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-2-acetamido-4-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the methylpentanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural complexity allows for the exploration of various binding modes and biological activities.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. Its structural motifs are reminiscent of pharmacologically active compounds, suggesting possible uses in drug discovery and development.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various industrial processes.

Mechanism of Action

The mechanism by which (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exerts its effects is likely to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to engage in various types of molecular interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-acetamido-4-methylpentanoic acid
  • (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • (2R,3R)-3-hydroxypipecolic acid
  • β-(+)-conhydrine
  • (−)-swainsonine

Uniqueness

The uniqueness of (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole lies in its combination of structural features, which are not commonly found together in a single molecule

Properties

CAS No.

865087-85-0

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H18N2O.C8H15NO3/c1-2-4-16-14(3-1)15-7-9-20-18(19(15)21-16)13-5-6-17-12(11-13)8-10-22-17;1-5(2)4-7(8(11)12)9-6(3)10/h1-6,11,18,20-21H,7-10H2;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t18-;7-/m11/s1

InChI Key

XMBXRIKUABVYAF-SPULLRLGSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C.C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C.C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5

Origin of Product

United States

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